molecular formula C21H25BrN2OS B2956125 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1286698-43-8

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2956125
CAS RN: 1286698-43-8
M. Wt: 433.41
InChI Key: WWMSTVHVCQEPEG-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives related to 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide. These compounds, including N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar molecules, have been synthesized through various chemical reactions. These processes involve elimination, reduction, and bromization reactions starting from specific benzene and benzaldehyde derivatives. The final products are characterized by NMR, IR, MS, and sometimes by X-ray crystallography to confirm their structure. These compounds are studied for their potential as non-peptide CCR5 antagonists, showcasing their application in understanding receptor interactions and potentially influencing drug discovery for diseases where CCR5 plays a role (Bi, 2014), (Cheng De-ju, 2014).

Bioactivity and Therapeutic Potential

Compounds structurally related to 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide have been synthesized and evaluated for their bioactivities, such as anti-acetylcholinesterase (anti-AChE) activity. For example, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown significant inhibition of AChE, a key enzyme involved in neurodegenerative diseases. These findings indicate the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Chemical Properties and Structural Analysis

The research also delves into the structural analysis and chemical properties of these compounds. For instance, studies on the synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists highlight the specific interactions and binding affinities of these compounds to CCR5 receptors. This research provides insights into the molecular basis of receptor-ligand interactions, which is crucial for the design of new therapeutic agents targeting specific receptors (Cheng De-ju, 2015).

properties

IUPAC Name

2-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSTVHVCQEPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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